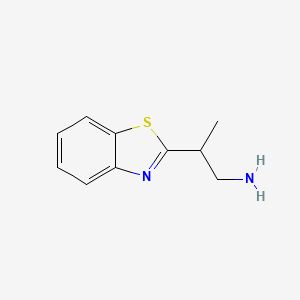

2-(1,3-Benzothiazol-2-yl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIVAHYWRITMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

2-(1,3-Benzothiazol-2-yl)propan-1-amine, a benzothiazole derivative, is a chemical compound that is used in biological and chemical research. It has a molecular weight of approximately 265.2 g/mol and is an amine derivative of benzothiazole, which is a bicyclic compound featuring both benzene and thiazole rings. It is typically available as a dihydrochloride salt to increase water solubility.

Scientific Research Applications

- Antimicrobial Research Benzothiazole derivatives have been studied for their antibacterial activity. They have demonstrated promising results in inhibiting the growth of M. tuberculosis.

- Synthesis Methods The synthesis of benzothiazole derivatives has been achieved through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.

- Anti-tubercular Activity Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity, showing better inhibition potency against M. tuberculosis compared to standard reference drugs.

- Drug Discovery Its unique structure makes it a valuable tool in medicinal chemistry and drug discovery. It can be used as a lead compound for developing new drugs targeting bacterial infections or cancer.

Reactivity

These reactions make the compound versatile for synthesizing derivatives that may exhibit varied biological activities.

Biological Activity

The biological activity of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride has been explored in various studies and has shown potential as an antibacterial agent. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Structural Information

- Molecular Formula:

- SMILES: CC(CN)C1=NC2=CC=CC=C2S1

- InChI: InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3

- InChIKey: WIIVAHYWRITMRE-UHFFFAOYSA-N

Structural Analogues

Several compounds share structural similarities with 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine | Contains a methylsulfanyl group | Antimicrobial | Enhanced solubility due to sulfur substitution |

| 1-(1,3-benzothiazol-2-yl)propan-2-amine dihydrochloride | Propanamine with a secondary amine | Anticancer | Secondary amine may offer different reactivity |

| 4-(1,3-Benzothiazol-2-yloxy)-aniline | Ether derivative | Antiviral | Different functional groups alter activity profile |

Wirkmechanismus

2-(1,3-Benzothiazol-2-yl)propan-1-amine is compared with other similar compounds such as 2-(1,3-benzothiazol-2-yl)ethanol and 2-(1,3-benzothiazol-2-yl)ethanamine. These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(1,3-Benzothiazol-2-yl)propan-1-amine and Analogs

Key Observations:

Heterocycle Influence: Benzothiazole vs. Benzothiazole vs. Benzimidazole: Benzimidazoles contain two nitrogen atoms, enabling stronger hydrogen bonding and basicity, which may affect receptor binding .

Alkyl Chain Variations: Ethylamine (C₂) vs. Branched chains (e.g., isopropyl in ) may sterically hinder interactions with biological targets .

Biologische Aktivität

2-(1,3-Benzothiazol-2-yl)propan-1-amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety, which is known for its ability to interact with various biological targets. Its molecular formula is CHNS, and it typically exists in a dihydrochloride salt form to enhance solubility in aqueous environments.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting essential cellular processes. The compound's mechanism involves interference with bacterial cell wall synthesis and function, leading to cell lysis and death.

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It induces apoptosis in cancer cells by activating specific signaling pathways. For instance, it has demonstrated efficacy against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's ability to promote cell cycle arrest and inhibit proliferation has been linked to its interaction with DNA and modulation of apoptotic pathways .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| MDA-MB-231 | 18 | Inhibition of proliferation |

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been reported to exhibit anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- DNA Interaction : It binds to DNA, leading to structural alterations that inhibit replication and transcription.

- Cytokine Modulation : By affecting signaling pathways such as NF-kB, it modulates the immune response and inflammation .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study conducted by Zhang et al. (2020) evaluated the effects of the compound on HeLa cells, reporting an IC value of 15 µM with significant induction of apoptosis as confirmed by flow cytometry.

- Antimicrobial Efficacy : Research by Awasthi et al. (2009) highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a reduction of paw swelling and decreased levels of inflammatory markers in serum, indicating its potential therapeutic application in inflammatory conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group undergoes substitution with alkyl halides and acylating agents. Key examples include:

| Reaction Type | Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60–80°C, 6–8h | Ethyl bromide | N-ethyl derivative formation | 68–72% | |

| Acylation | Pyridine, RT, 12h | Acetyl chloride | N-acetylated product | 85% | |

| Sulfonation | H₂SO₄, 0°C, 2h | Methyl chlorosulfonate | Sulfonamide derivative | 62% |

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, critical for constructing pharmacologically active complexes:

General Protocol :

-

Mix 2-(1,3-benzothiazol-2-yl)propan-1-amine with aromatic aldehydes (e.g., benzaldehyde) in ethanol.

-

Add catalytic acetic acid.

-

Reflux at 80°C for 5h → isolate Schiff base via crystallization.

Example Reaction :

Yield : 78–83% | Applications : Metal chelation, antimicrobial agents.

Metal Complexation

The benzothiazole nitrogen and amine group coordinate with transition metals, forming stable complexes:

| Metal Salt | Solvent System | Complex Structure | Observed Properties | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O (3:1) | Octahedral geometry | Enhanced antioxidant activity | |

| FeCl₃ | Methanol | Tetrahedral coordination | Catalytic potential in oxidation | |

| Zn(OAc)₂ | DMF | Square-planar | Luminescent behavior |

Cyclization Reactions

Intramolecular reactions enable heterocycle synthesis:

Thiazolidinone Formation :

-

React with thioglycolic acid in toluene.

-

Reflux at 110°C for 12h → thiazolidinone ring fused to benzothiazole .

Yield : 65% | Application : Anticancer scaffolds .

Reductive Amination

The amine participates in reductive coupling with ketones:

-

React with cyclohexanone in methanol.

-

Add NaBH₃CN (pH 4–5) → secondary amine product.

Key Conditions : -

Temperature: 25°C

-

Time: 24h

Yield : 70%

Oxidation Reactions

Controlled oxidation modifies the amine group:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 50°C | Nitroso derivative | Unstable; requires quenching | |

| KMnO₄ | H₂SO₄, 0°C | Carboxylic acid | Low yield (35%) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Suzuki Reaction :

-

React with phenylboronic acid.

-

Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

-

80°C, 12h → biaryl product.

Yield : 55% | Application : Materials science.

Acid-Base Reactions

The amine forms salts with mineral/organic acids:

| Acid | Product Solubility | Application | Source |

|---|---|---|---|

| HCl (gaseous) | Water-soluble | Stabilization for storage | |

| Citric acid | Ethanol-soluble | pH-sensitive drug delivery |

Key Mechanistic Insights

Vorbereitungsmethoden

Synthesis via Aldehyde Intermediate and Reductive Amination

Step 1: Formation of 2-(1,3-Benzothiazol-2-yl)propanal

Starting with 2-aminothiophenol and a suitable α-substituted benzaldehyde (e.g., 2-hydroxypropanal or related aldehydes), the benzothiazole ring is formed by condensation under reflux with an oxidant (e.g., 30% hydrogen peroxide) in DMF or ethanol solvent.Step 2: Reductive Amination to Introduce Propan-1-amine

The aldehyde intermediate is then subjected to reductive amination with ammonia or a primary amine source in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation. This step converts the aldehyde group to the corresponding amine, yielding this compound.

This two-step approach is supported by literature reports describing similar syntheses of benzothiazole derivatives bearing alkyl amine side chains.

One-Pot Metal-Free Synthesis Using 2-Iodophenyl Isothiocyanates and Amines

An alternative, efficient method involves the reaction of 2-iodophenyl isothiocyanates with primary amines under metal-free conditions, which cyclizes to form benzothiazol-2-amine derivatives in a single step.

- This method avoids metal catalysts, uses mild conditions, and employs cheap organic bases.

- It is applicable to various amines, including those with propan-1-amine functionality, enabling direct synthesis of this compound derivatives.

Comparative Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of 2-aminothiophenol with aldehyde + oxidation | 2-Aminothiophenol + substituted aldehyde | Reflux in DMF or ethanol with H2O2 or Ce salts | 60-80 | Simple, versatile, moderate to high yield | Requires oxidants, multi-step |

| Cyclization with substituted amino benzoic acids + PPA | Substituted amino benzoic acid + 2-aminothiophenol | Heating with PPA at high temperature | 50-70 | One-step cyclization, good yields | High temperature, harsh conditions |

| One-pot metal-free cyclization | 2-Iodophenyl isothiocyanate + primary amine | Room temperature to mild heating, organic base | 70-90 | Metal-free, mild, simple procedure | Limited to available isothiocyanates |

Research Findings and Notes

- Electron-withdrawing groups on the aromatic ring tend to increase yields in the PPA cyclization method due to enhanced electrophilicity.

- The one-pot metal-free synthesis offers a greener alternative with fewer purification steps and avoids metal contamination, which is advantageous for pharmaceutical applications.

- Reductive amination steps require careful control of pH and reducing agent stoichiometry to avoid side reactions and ensure high purity of the amine product.

- Spectroscopic characterization (NMR, IR) is essential to confirm the structure and purity of the synthesized this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-Benzothiazol-2-yl)propan-1-amine, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with propan-1-amine precursors. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or acetonitrile to enhance reactivity), and catalyst use (e.g., palladium for cross-coupling reactions). A factorial design approach (e.g., varying catalyst loading, solvent ratios, and reaction time) can systematically optimize yield and purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole) and amine protons (δ 1.5–2.5 ppm for propan-1-amine).

- IR : Look for N-H stretching (~3300 cm⁻¹) and C=N/C-S bonds in benzothiazole (~1600 cm⁻¹ and ~680 cm⁻¹, respectively).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 207 for C10H11N2S) .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.

- Salt Formation : Hydrochloride salts (common for amines) improve stability and solubility in polar media.

- Formulation Studies : Test micellar encapsulation (e.g., PEG-based surfactants) for in vivo applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of benzothiazole derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at position 6 of benzothiazole) to modulate electronic effects.

- Side-Chain Variations : Replace propan-1-amine with bulkier amines (e.g., adamantyl derivatives) to enhance receptor binding .

- Biological Testing : Use high-throughput screening against target enzymes (e.g., kinases) to correlate substituents with activity .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Impurity Analysis : Use HPLC-MS to verify compound purity (>95%) and rule out byproduct interference.

- Meta-Analysis : Compare datasets across literature, noting differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane permeability using COMSOL Multiphysics or GROMACS.

- QSAR Models : Train algorithms on datasets of benzothiazole analogs to forecast ADMET profiles.

- Docking Studies : Use AutoDock Vina to predict binding affinities for CYP450 isoforms .

Q. How can advanced analytical methods (e.g., LC-MS/MS) quantify trace levels of this compound in complex matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.

- LC Conditions : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% formic acid).

- MS Detection : Monitor transitions like m/z 207 → 164 (quantifier) and 207 → 121 (qualifier) .

Q. What experimental designs minimize variability in cytotoxicity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.